molecular formula C19H26N4O2 B2453804 1-Phthalimido-11-azido-undecane CAS No. 1363542-43-1

1-Phthalimido-11-azido-undecane

Cat. No.: B2453804
CAS No.: 1363542-43-1
M. Wt: 342.443
InChI Key: YHRXXVUCBNCHHT-UHFFFAOYSA-N
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Description

1-Phthalimido-11-azido-undecane is an organic compound that features both a phthalimide and an azido group The phthalimide group is a common structural motif in organic chemistry, often used as a protecting group for amines, while the azido group is known for its reactivity, particularly in click chemistry

Preparation Methods

The synthesis of 1-phthalimido-11-azido-undecane typically involves a multi-step process. One common method starts with the preparation of 1-bromo-11-azido-undecane, which is then converted to this compound. The first intermediate, 1-bromo-11-azido-undecane, is purified by column chromatography on silica gel using n-pentane as the eluent. The second intermediate, this compound, is purified using dichloromethane as the eluent and is recovered as a white solid .

Chemical Reactions Analysis

1-Phthalimido-11-azido-undecane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and copper catalysts. The major products formed from these reactions are typically amines and triazoles.

Mechanism of Action

The mechanism of action of 1-phthalimido-11-azido-undecane primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form triazoles, a reaction that is highly specific and efficient. This reaction is often catalyzed by copper, which facilitates the formation of the triazole ring. The phthalimide group serves as a protecting group for amines, preventing unwanted side reactions during synthesis .

Comparison with Similar Compounds

1-Phthalimido-11-azido-undecane can be compared to other compounds with similar functional groups:

The uniqueness of this compound lies in the combination of the phthalimide and azido groups, providing a versatile tool for synthetic and materials chemistry.

Properties

IUPAC Name

2-(11-azidoundecyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c20-22-21-14-10-6-4-2-1-3-5-7-11-15-23-18(24)16-12-8-9-13-17(16)19(23)25/h8-9,12-13H,1-7,10-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRXXVUCBNCHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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